An In-depth Technical Guide to Azido-PEG8-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Azido-PEG8-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG8-TFP ester is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, chemical biology, and drug development. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use. The molecule incorporates three key functional components: an azide (B81097) group for bioorthogonal "click chemistry," a flexible eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient amine conjugation. The strategic combination of these elements enables the precise and stable linkage of diverse molecular entities, a feature that is particularly advantageous in the construction of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs). This document will delve into the technical details of its reactivity, provide a comparative analysis of TFP esters against other amine-reactive functionalities, and present detailed experimental workflows for its application.
Introduction to Azido-PEG8-TFP Ester
Azido-PEG8-TFP ester is a chemical linker designed for the covalent conjugation of two different molecules. Its linear structure is characterized by a terminal azide group (N₃), an eight-unit polyethylene glycol (PEG8) chain, and a terminal tetrafluorophenyl (TFP) ester. This trifecta of chemical moieties imparts a unique set of properties that are highly sought after in the design of complex bioconjugates.
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The Azide Group: This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, allowing for the formation of a stable triazole linkage with alkyne-containing molecules.
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The PEG8 Spacer: The polyethylene glycol chain serves multiple crucial roles. Firstly, it enhances the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules. Secondly, the flexible and hydrophilic nature of the PEG chain can reduce steric hindrance between the conjugated molecules, and in the context of drug development, it can improve the pharmacokinetic properties of a molecule.
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The TFP Ester: The tetrafluorophenyl ester is a highly efficient amine-reactive group. It reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. A key advantage of TFP esters over the more commonly used N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, particularly at neutral to basic pH. This increased hydrolytic stability allows for more controlled and efficient conjugation reactions.
Physicochemical Properties and Data
A clear understanding of the physicochemical properties of Azido-PEG8-TFP ester is essential for its effective use in experimental design.
| Property | Value |
| Molecular Formula | C₂₅H₃₇F₄N₃O₁₀ |
| Molecular Weight | 615.57 g/mol |
| CAS Number | 1818294-49-3 |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | -20°C, protected from moisture |
Comparative Analysis: TFP Ester vs. NHS Ester
The choice of an amine-reactive group is a critical decision in bioconjugation. TFP esters offer distinct advantages over the more traditional NHS esters, primarily in terms of their hydrolytic stability. This stability translates to a longer half-life in aqueous buffers, providing a wider window for the conjugation reaction and leading to higher yields.
| Parameter | TFP Ester | NHS Ester |
| Reaction with Primary Amines | Forms a stable amide bond | Forms a stable amide bond |
| Optimal Reaction pH | 7.5 - 9.0 | 7.0 - 8.5 |
| Hydrolytic Stability | More stable, especially at basic pH | Less stable, prone to rapid hydrolysis at basic pH |
| Byproduct | 2,3,5,6-Tetrafluorophenol | N-hydroxysuccinimide |
Hydrolysis Half-Life Comparison at Room Temperature
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | ~450 | ~240 |
| 8.0 | ~180 | ~60 |
| 8.5 | Not explicitly found, but significantly longer than NHS ester | ~10-60 |
| 10.0 | ~330 | ~39 |
Data is compiled from various sources and may vary based on specific buffer conditions and substrate.
Experimental Protocols
Protocol for Amine Conjugation using the TFP Ester
This protocol provides a general guideline for the conjugation of a primary amine-containing molecule (e.g., a protein, peptide, or amine-modified oligonucleotide) to the TFP ester of Azido-PEG8-TFP ester.
Materials:
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Azido-PEG8-TFP ester
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Amine-containing molecule (e.g., protein)
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Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column or dialysis equipment for purification
Procedure:
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Preparation of the Amine-Containing Molecule:
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Dissolve the amine-containing molecule in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. Ensure that the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.
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Preparation of Azido-PEG8-TFP Ester Solution:
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Immediately before use, dissolve Azido-PEG8-TFP ester in anhydrous DMF or DMSO to a final concentration of 10-20 mM. TFP esters are moisture-sensitive, so prolonged exposure to air should be avoided.
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Conjugation Reaction:
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Add a 10- to 20-fold molar excess of the dissolved Azido-PEG8-TFP ester to the solution of the amine-containing molecule.
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Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
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Quenching the Reaction (Optional):
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To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
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Purification:
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Remove the excess, unreacted Azido-PEG8-TFP ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
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Protocols for Azide-Alkyne "Click Chemistry"
The azide group of the now-conjugated molecule can be reacted with an alkyne-containing molecule via either a copper-catalyzed or a strain-promoted cycloaddition.
Materials:
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Azide-functionalized molecule (from section 4.1)
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Alkyne-containing molecule
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
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Reaction buffer (e.g., PBS or Tris buffer)
Procedure:
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Preparation of Reagents:
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Prepare stock solutions of the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.
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Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
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Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
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Prepare a stock solution of THPTA (e.g., 50 mM in water).
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Reaction Setup:
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In a reaction tube, combine the azide-functionalized molecule and a 1.5- to 5-fold molar excess of the alkyne-containing molecule.
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Add the THPTA solution to the reaction mixture.
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Add the CuSO₄ solution to the reaction mixture.
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Initiate the reaction by adding the sodium ascorbate solution.
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Incubation:
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Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
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Purification:
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Purify the final conjugate using an appropriate chromatographic method (e.g., HPLC, size-exclusion chromatography).
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Materials:
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Azide-functionalized molecule (from section 4.1)
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A strained alkyne-containing molecule (e.g., DBCO, BCN)
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Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
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Preparation of Reagents:
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Dissolve the azide-functionalized molecule and the strained alkyne-containing molecule in the reaction buffer.
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Reaction Setup:
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Combine the azide-functionalized molecule with a 1.5- to 3-fold molar excess of the strained alkyne-containing molecule.
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Incubation:
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Incubate the reaction at room temperature for 2-12 hours, or at 4°C for a longer duration if the molecules are sensitive. The reaction progress can be monitored by analytical techniques.
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Purification:
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Purify the final conjugate using an appropriate method to remove any unreacted starting materials.
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Application in PROTAC Synthesis: A Workflow
Azido-PEG8-TFP ester is particularly well-suited for the synthesis of PROTACs due to its heterobifunctional nature, which allows for a convergent synthesis strategy. This approach involves synthesizing the protein of interest (POI) ligand and the E3 ligase ligand separately and then connecting them using the bifunctional linker.
Convergent PROTAC Synthesis Workflow
